N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
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Description
N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H24ClN3O2 and its molecular weight is 337.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacology
One significant area of research has been the compound's interaction with cannabinoid receptors, particularly its antagonistic properties, and its potential applications in developing treatments targeting these receptors. For example, a study detailed the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, providing insights into its binding affinities and potential for pharmacological applications (Shim et al., 2002). This research contributes to understanding how such compounds can modulate receptor activity, offering pathways to therapeutic interventions.
Radiotracer Development
Research has also been conducted on the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, exploring the feasibility of using these compounds as tracers to study cannabinoid receptors in the brain. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated potential as a PET radiotracer, showcasing the utility of these compounds in neurological research (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
Another avenue of research involves the antimicrobial properties of related compounds. Studies on new pyridine derivatives, for instance, have shown variable and modest activity against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Neuroleptic Activity
The neuroleptic (antipsychotic) activity of benzamide derivatives, which are structurally similar to the compound , has also been a subject of study. Research has shown that certain benzamides can significantly inhibit stereotyped behavior in rats, suggesting potential applications in treating psychosis (Iwanami et al., 1981).
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-23-16-7-10-21(12-16)15-5-8-20(9-6-15)17(22)19-14-4-2-3-13(18)11-14/h2-4,11,15-16H,5-10,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOLIBVAGYDPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.